

Stability and Storage of 2-Bromo-3-formylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-3-formylpyridine**

Cat. No.: **B139531**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **2-Bromo-3-formylpyridine** (also known as 2-bromonicotinaldehyde), a key intermediate in pharmaceutical and agrochemical synthesis.^[1] Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and development applications. This document outlines general storage guidelines, potential degradation pathways, and standardized methodologies for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-3-formylpyridine** is presented in Table 1. These properties are essential for handling, storage, and the design of stability studies.

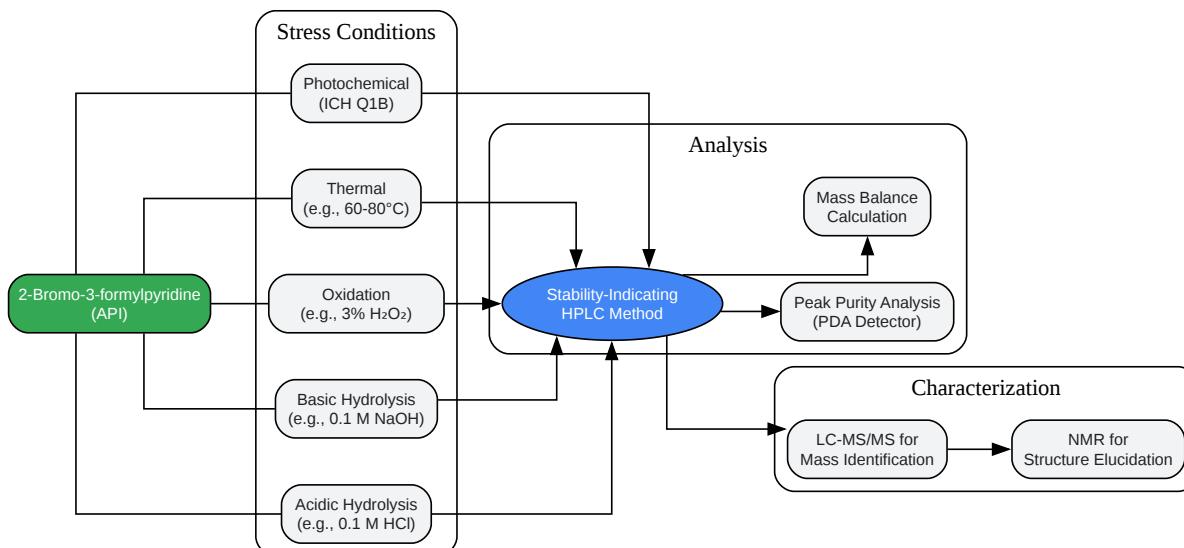
Table 1: Physicochemical Properties of **2-Bromo-3-formylpyridine**

Property	Value
CAS Number	128071-75-0
Molecular Formula	C ₆ H ₄ BrNO
Molecular Weight	186.01 g/mol
Appearance	White to orange to green powder/crystal
Melting Point	71.0 to 75.0 °C
Boiling Point	100 °C at 3 mmHg
Purity	>98.0% (GC)

(Source: Tokyo Chemical Industry Co., Ltd.)[\[2\]](#)

Recommended Storage Conditions

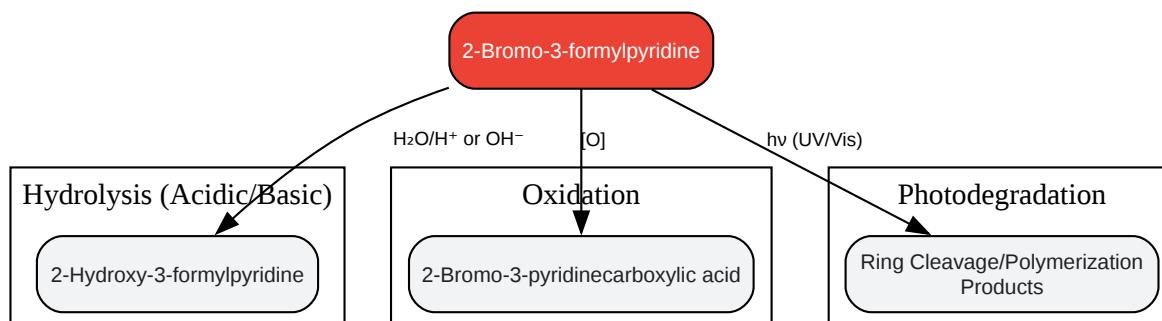
To maintain the integrity and purity of **2-Bromo-3-formylpyridine**, it is imperative to adhere to the recommended storage conditions. Improper storage can lead to degradation, affecting its chemical reactivity and potentially introducing impurities into subsequent synthetic steps.


Table 2: Recommended Storage Conditions for **2-Bromo-3-formylpyridine**

Condition	Recommendation	Rationale
Temperature	Store in a cool, dry place. Refrigeration is often recommended.	High temperatures can accelerate chemical reactions, leading to decomposition and deterioration. ^[3]
Atmosphere	Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).	The compound may be sensitive to air and moisture. An inert atmosphere prevents oxidation and hydrolysis.
Light	Protect from light.	Pyridine derivatives can be light-sensitive and undergo photodegradation.
Incompatible Materials	Store away from strong oxidizing agents, strong acids, and strong bases.	These materials can react with the aldehyde and bromo-substituents, leading to degradation.

Stability Profile and Potential Degradation Pathways

While specific, in-depth stability studies on **2-Bromo-3-formylpyridine** are not extensively available in the public domain, its chemical structure—a pyridine ring with a bromo and a formyl substituent—suggests several potential degradation pathways. The stability of the molecule is influenced by the interplay of these functional groups.^[3] Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are the standard approach to elucidating these pathways.


A logical workflow for a forced degradation study is depicted below:

[Click to download full resolution via product page](#)

Forced Degradation Study Workflow

Based on the chemistry of related compounds, the following degradation pathways can be anticipated for **2-Bromo-3-formylpyridine**:

[Click to download full resolution via product page](#)

Potential Degradation Pathways

- **Hydrolysis:** The carbon-bromine bond may be susceptible to hydrolysis, particularly under basic conditions, to yield 2-hydroxy-3-formylpyridine. The stability of the pyridine ring itself is generally high, but substituents can influence its reactivity.
- **Oxidation:** The aldehyde group is prone to oxidation to the corresponding carboxylic acid, forming 2-bromo-3-pyridinecarboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by strong oxidizing agents.
- **Photodegradation:** Pyridine and its derivatives can undergo photodegradation upon exposure to UV light. This can lead to complex reaction mixtures, including ring cleavage and polymerization products.
- **Thermal Degradation:** High temperatures can lead to decomposition. The specific degradation products would need to be identified through techniques like pyrolysis-GC-MS.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of **2-Bromo-3-formylpyridine** and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for this purpose.

General Protocol for a Forced Degradation Study

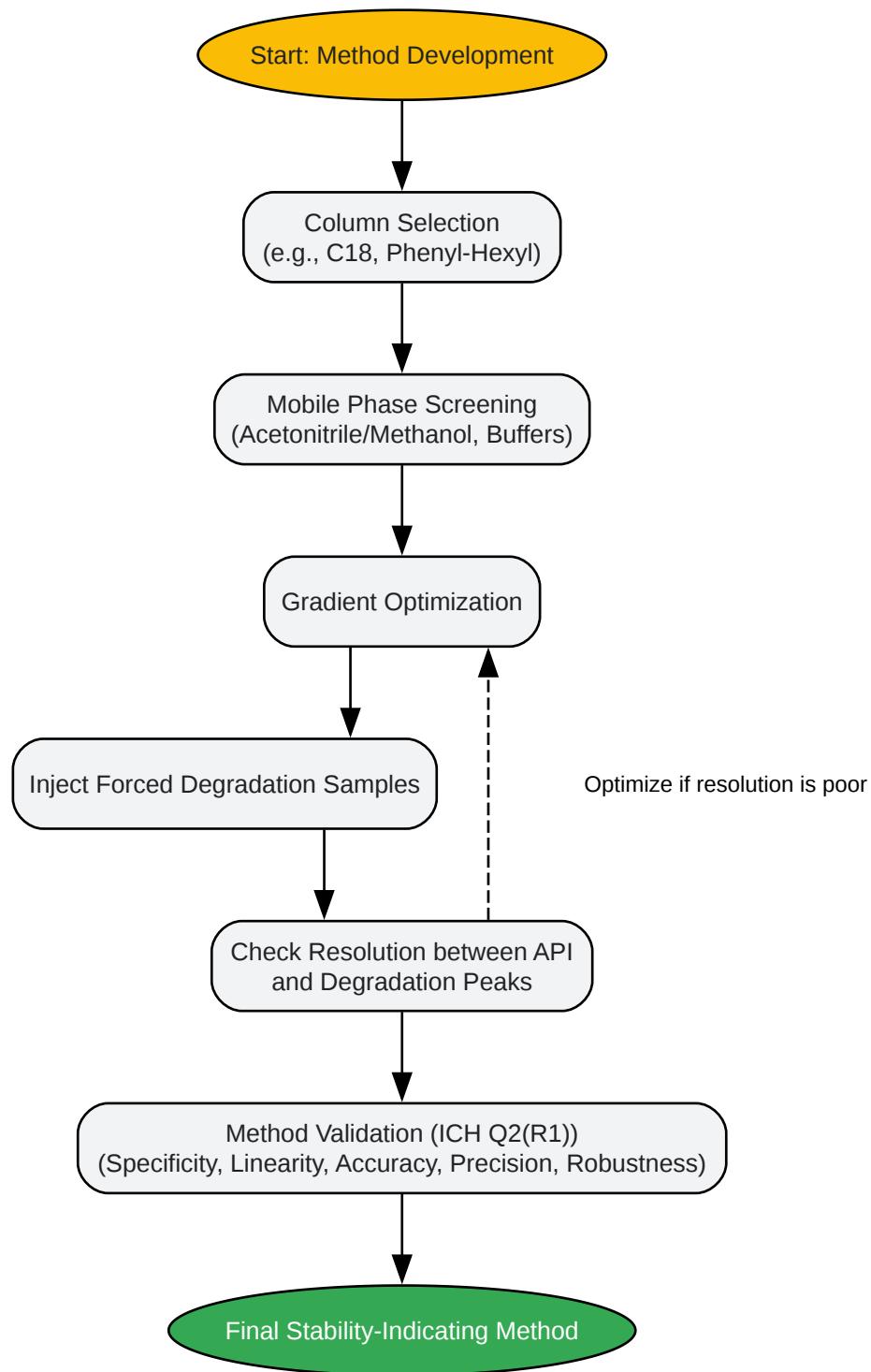

The following is a generalized protocol for conducting a forced degradation study on **2-Bromo-3-formylpyridine**. The conditions should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 3: Generalized Forced Degradation Protocol

Stress Condition	Protocol
Acidic Hydrolysis	<ol style="list-style-type: none">1. Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol).2. Add an equal volume of 0.1 M HCl.3. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).4. Neutralize the solution before analysis.
Basic Hydrolysis	<ol style="list-style-type: none">1. Dissolve the compound in a suitable organic solvent.2. Add an equal volume of 0.1 M NaOH.3. Keep the solution at room temperature or heat gently for a defined period.4. Neutralize the solution before analysis.
Oxidative Degradation	<ol style="list-style-type: none">1. Dissolve the compound in a suitable solvent.2. Add a solution of 3% hydrogen peroxide.3. Keep the solution at room temperature for a defined period, protected from light.4. Analyze the solution directly.
Thermal Degradation	<ol style="list-style-type: none">1. Place the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 1, 3, 7 days).2. Dissolve the stressed solid in a suitable solvent for analysis.
Photostability	<ol style="list-style-type: none">1. Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).2. Keep a control sample protected from light.3. Analyze the exposed and control samples.

Development of a Stability-Indicating HPLC Method

A typical workflow for developing a stability-indicating HPLC method is as follows:

[Click to download full resolution via product page](#)

HPLC Method Development Workflow

Summary and Recommendations

The stability of **2-Bromo-3-formylpyridine** is crucial for its successful application in research and development. Adherence to proper storage conditions—cool, dry, dark, and under an inert atmosphere—is essential to prevent degradation. While specific degradation kinetics for this compound are not readily available, its chemical structure suggests susceptibility to hydrolysis, oxidation, and photodegradation.

For researchers and drug development professionals, it is highly recommended to:

- Procure the compound from reputable suppliers who provide a certificate of analysis with purity data.
- Strictly follow the recommended storage conditions.
- Perform initial purity checks using a validated analytical method before use, especially for material that has been stored for an extended period.
- Conduct in-house forced degradation studies to understand the stability of the compound under specific experimental or process conditions.

By implementing these practices, the chemical integrity of **2-Bromo-3-formylpyridine** can be maintained, ensuring the reliability and reproducibility of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromonicotinaldehyde | 128071-75-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9 | High Purity Supplier & Manufacturer in China [pipzine-chem.com]
- To cite this document: BenchChem. [Stability and Storage of 2-Bromo-3-formylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b139531#stability-and-storage-conditions-for-2-bromo-3-formylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com